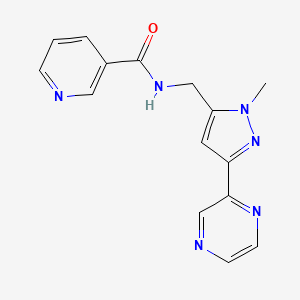

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-21-12(7-13(20-21)14-10-17-5-6-18-14)9-19-15(22)11-3-2-4-16-8-11/h2-8,10H,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPTYCZYLJEVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O, with a molecular weight of approximately 294.318 g/mol. The compound features a pyrazole ring, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with specific biological targets involved in cellular signaling pathways. Similar compounds have been shown to inhibit enzymes and modulate pathways relevant to diseases such as cancer and tuberculosis.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant antiproliferative effects in various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to reduce mTORC1 activity and enhance autophagy, which are crucial mechanisms in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |

| N-(1-benzyl...) | Various | Submicromolar | Antiproliferative effects |

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and possess anti-inflammatory properties, making them candidates for further investigation in infectious disease contexts .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

- Antioxidant Activity : Research on related pyrazole compounds has shown strong antioxidant capabilities, suggesting that this compound may also confer neuroprotective effects through free radical scavenging .

- Neuroprotective Effects : In vivo studies on pyrazole derivatives indicate neuroprotective properties, particularly in models of ischemic stroke, where they significantly reduced infarct areas .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Substituents: Methyl groups at pyrazole 1- and 3-positions; acetamide at 5-position.

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14)

- Features N-methylation of the acetamide group, enhancing lipophilicity compared to 13.

(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide (Example 9)

- Contains a nicotinamide core with a pyrazole substituent and additional halogenated aryl and pyrrolidine groups. This compound (marketed as asciminib) is a tyrosine kinase inhibitor used in leukemia treatment, highlighting the pharmacological relevance of nicotinamide-pyrazole hybrids .

N-[(5-Methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide (Tyclopyrazoflor)

- Shares a pyrazine-methyl motif but incorporates an indazole-carboxamide scaffold instead of pyrazole-nicotinamide.

Physicochemical Properties

*Predicted based on substituent contributions. Pyrazine and nicotinamide enhance polarity, while halogenated groups (e.g., in Example 9) increase lipophilicity.

Hydrogen Bonding and Crystal Packing

- The pyrazine and nicotinamide groups in the target compound enable robust hydrogen-bonding networks (N–H···O and C–H···N interactions), critical for crystal stability and molecular recognition .

- In contrast, N-methylated analogs (e.g., compound 14) exhibit reduced hydrogen-bonding capacity, lowering melting points and altering solubility .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide and its analogs?

- Methodological Answer : A general protocol involves nucleophilic substitution or condensation reactions under mild conditions. For example, K₂CO₃ in DMF at room temperature can facilitate alkylation or amidation steps, as demonstrated in the synthesis of structurally related pyrazole-carboxamide derivatives . Reaction monitoring via TLC and purification via column chromatography are recommended. Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) to minimize side products .

Q. How can spectroscopic techniques (NMR, mass spectrometry) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazine (δ ~8.5–9.5 ppm for aromatic protons), pyrazole (δ ~6.5–7.5 ppm), and nicotinamide (δ ~8.0–8.7 ppm) moieties. Methyl groups (e.g., 1-methyl on pyrazole) appear as singlets near δ ~3.0–3.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS. For example, analogs with molecular weights ~300–400 Da show clear [M+H]⁺ signals in low-resolution MS .

Advanced Research Questions

Q. How can contradictions in melting points or spectral data arise during the synthesis of structural analogs, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from polymorphism, solvate formation, or impurities. For example, analogs with identical molecular formulas (e.g., 5h and 5i in ) exhibit distinct melting points due to crystal packing differences. Use DSC to analyze thermal behavior and X-ray crystallography to resolve polymorphic ambiguities. Reproduce syntheses under strictly anhydrous conditions to exclude hydrate formation .

Q. Which computational tools are recommended for refining the crystal structure of this compound?

- Methodological Answer :

- SHELXL : For small-molecule refinement, particularly with high-resolution data. Its robustness in handling anisotropic displacement parameters is critical for accurate bond-length and angle calculations .

- WinGX/ORTEP : For visualization and validation of hydrogen-bonding networks and molecular geometry. ORTEP’s ray-traced outputs enhance clarity in depicting thermal ellipsoids .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict physicochemical properties?

- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds into motifs (e.g., chains, rings). For example, the pyridine N in nicotinamide often acts as a hydrogen-bond acceptor, forming R₂²(8) motifs with adjacent NH donors. Use Mercury (CCDC) to quantify interaction distances and angles, correlating them with solubility and stability trends .

Q. What strategies are effective in designing molecular docking studies to evaluate this compound’s interaction with biological targets?

- Methodological Answer :

- Target Preparation : Retrieve target protein structures (e.g., kinases) from PDB and optimize protonation states using H++ or PROPKA.

- Ligand Parameterization : Assign partial charges via AM1-BCC in Open Babel. For pyrazine-pyrazole hybrids, ensure accurate torsional parameters for the methylene linker.

- Validation : Cross-validate docking poses (AutoDock Vina, Glide) with MD simulations (GROMACS) and experimental IC₅₀ data from analogs (e.g., MERS-CoV inhibitors in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.